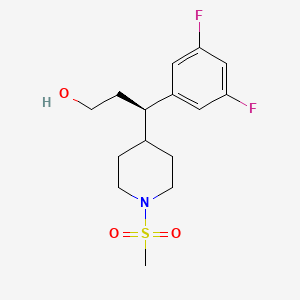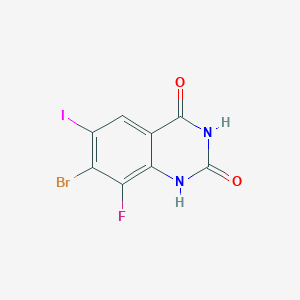
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: Introduction of the bromine atom at the 7th position of the quinazoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 6th position using iodine or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione core through cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state or introduce new functional groups.
Cyclization Reactions: Formation of additional rings or fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its unique structure and biological activity.
Medicine: As a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-bromoquinazoline-2,4(1H,3H)-dione: Lacks the fluorine and iodine atoms, which may result in different biological activity and chemical reactivity.
8-fluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine and iodine atoms, which may affect its binding affinity and selectivity.
6-iodoquinazoline-2,4(1H,3H)-dione: Lacks the bromine and fluorine atoms, which may influence its pharmacokinetic properties and stability.
Uniqueness
The unique combination of bromine, fluorine, and iodine atoms in 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione makes it distinct from other quinazoline derivatives. This combination can enhance its biological activity, binding affinity, and selectivity, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C8H3BrFIN2O2 |
|---|---|
分子量 |
384.93 g/mol |
IUPAC 名称 |
7-bromo-8-fluoro-6-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrFIN2O2/c9-4-3(11)1-2-6(5(4)10)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI 键 |
FCDTXFXVRFUWTH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1I)Br)F)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





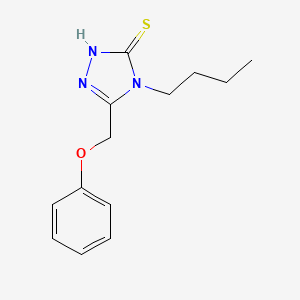
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
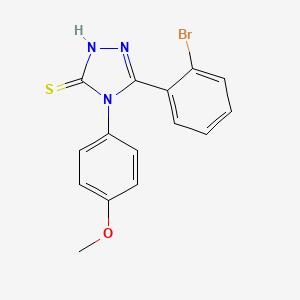
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
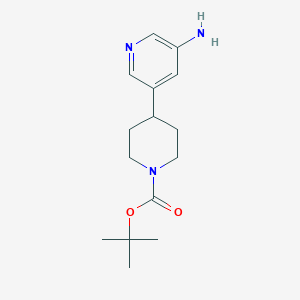
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
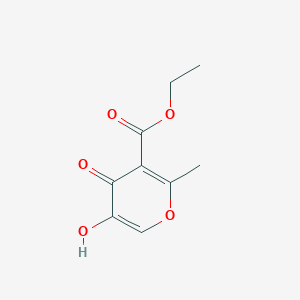
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
